DMAA

Description

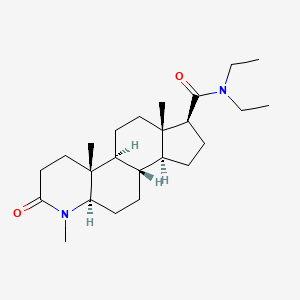

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWBLLYJQXKPIP-ZOGIJGBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73671-86-0 | |

| Record name | 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73671-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of DMAA

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylamylamine (DMAA), also known by its IUPAC name 4-methylhexan-2-amine, is a sympathomimetic amine that has been a subject of significant interest and controversy in the fields of pharmacology, sports science, and regulatory affairs. Initially patented as a nasal decongestant, this compound later gained popularity as an ingredient in dietary and pre-workout supplements, purported to enhance athletic performance and aid in weight loss.[1] Its structural similarity to amphetamine has raised concerns regarding its safety and mechanism of action.[2] A thorough understanding of its chemical structure and stereoisomerism is fundamental for any scientific investigation into its pharmacological and toxicological properties.

This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and a summary of available physicochemical data. It also includes illustrative diagrams and outlines key experimental methodologies for the analysis and separation of its stereoisomers, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

The fundamental chemical identity of this compound is defined by its molecular structure, which dictates its physical and chemical properties, as well as its biological activity.

| Identifier | Value |

| IUPAC Name | 4-methylhexan-2-amine[1] |

| Molecular Formula | C₇H₁₇N[1] |

| SMILES Notation | CCC(C)CC(C)N[1] |

| Molecular Weight | 115.22 g/mol [1] |

| CAS Number | 105-41-9[1] |

Stereoisomerism of this compound

A critical aspect of this compound's chemistry is the presence of two chiral centers, located at the C2 and C4 positions of the hexane chain. This chirality gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers.[3] The spatial arrangement of the methyl group at C4 and the amino group at C2 determines the specific stereoisomer.

The four stereoisomers of this compound are:

-

(2R, 4R)-4-methylhexan-2-amine

-

(2S, 4S)-4-methylhexan-2-amine

-

(2R, 4S)-4-methylhexan-2-amine

-

(2S, 4R)-4-methylhexan-2-amine

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between, for example, the (2R, 4R) and (2R, 4S) isomers is diastereomeric. Diastereomers possess different physical properties, such as melting point, boiling point, and solubility, which allows for their separation using techniques like fractional crystallization or chromatography.[4]

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Data

The available quantitative data for this compound and its salts are summarized below. It is important to note that much of the reported data pertains to the racemic mixture of this compound or its hydrochloride salt, with limited information available for the individual stereoisomers.

| Property | Value | Notes |

| Boiling Point (Racemic Mixture) | 130-135 °C at 760 mmHg | [5] |

| Melting Point (HCl Salt) | 122.9 °C | Data for the hydrochloride salt of the racemic mixture.[4] |

| Melting Point (Base) | Not Determined | [4] |

| Solubility | Soluble in water and common organic solvents. Insoluble in n-hexane. | The amine group allows for hydrogen bonding with polar solvents. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to produce a racemic mixture of this compound involves the reductive amination of 4-methyl-2-hexanone.

Figure 2: General synthesis pathway for racemic this compound.

Protocol Outline:

-

Imine Formation: 4-methyl-2-hexanone is reacted with ammonia (or a source of ammonia like ammonium chloride) to form the corresponding imine. This reaction is typically carried out in a suitable solvent and may require a dehydrating agent to drive the equilibrium towards the imine.

-

Reduction: The resulting imine is then reduced to the amine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents can also be employed.

-

Purification: The final product, a racemic mixture of this compound, is purified by distillation.

Chiral Separation of this compound Stereoisomers

The separation of the stereoisomers of this compound is crucial for studying their individual pharmacological activities. This can be achieved through chiral chromatography or classical resolution via diastereomeric salt formation.

5.2.1. Chiral Gas Chromatography (GC)

A common analytical method for separating the enantiomers of this compound involves derivatization followed by analysis on a chiral GC column.

Figure 3: Workflow for chiral GC analysis of this compound.

Example Protocol: Derivatization with N-Pentafluoropropionyl-S-prolyl Chloride

-

Sample Preparation: A solution of the this compound stereoisomer mixture is prepared in a suitable solvent.

-

Derivatization: The sample is reacted with a chiral derivatizing agent, such as N-pentafluoropropionyl-S-prolyl chloride, in the presence of a base to form diastereomeric amides.

-

GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Astec CHIRALDEX™ G-DM). The diastereomers are separated based on their differential interactions with the chiral stationary phase.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

5.2.2. Classical Resolution via Diastereomeric Salt Formation

This method relies on the different solubilities of diastereomeric salts formed by reacting the racemic amine with a chiral acid.

Protocol Outline:

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent and treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This results in the formation of a mixture of two diastereomeric salts: [(+)-DMAA][(+)-tartrate] and [(-)-DMAA][(+)-tartrate].

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of the Free Amine: The pure diastereomeric salt is then treated with a base to liberate the free enantiomerically enriched amine.

-

Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy Protocol Outline:

-

Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of this compound. The presence of diastereomers can often be observed as distinct sets of signals in the NMR spectrum.

Conclusion

A comprehensive understanding of the chemical structure and stereoisomerism of this compound is paramount for any scientific investigation into this compound. The presence of two chiral centers gives rise to a complex mixture of four stereoisomers with potentially different pharmacological and toxicological profiles. The experimental protocols outlined in this guide provide a foundation for the synthesis, separation, and analysis of these stereoisomers. Further research is warranted to fully characterize the physicochemical properties and biological activities of each individual stereoisomer to better understand the overall effects of this compound. This knowledge is essential for informed decision-making in the realms of drug development, sports medicine, and public health.

References

- 1. 4-ethyl-N-methylhexan-2-amine | C9H21N | CID 82922408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,4S)-4-methylhexan-2-ol | C7H16O | CID 13025088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2R)-4-methylhexan-2-amine | C7H17N | CID 89470215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylamylamine (DMAA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylamylamine (DMAA), a synthetic sympathomimetic amine, has been a subject of significant scientific and regulatory interest due to its inclusion in dietary supplements and its potential for adverse cardiovascular effects. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interactions with monoamine transporters and receptors. Through a synthesis of available preclinical data, this document elucidates the pharmacological profile of this compound, offering a detailed understanding for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a deeper comprehension of its physiological and neurological effects.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of 1,3-dimethylamylamine is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby potentiating noradrenergic and dopaminergic neurotransmission.

Norepinephrine Transporter (NET) Inhibition

This compound is a potent inhibitor of the human norepinephrine transporter.[1] This action is considered the principal contributor to its sympathomimetic effects, including vasoconstriction and an increase in blood pressure.[3] The inhibition of NET by this compound prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron, prolonging its action on adrenergic receptors.

Dopamine Transporter (DAT) Inhibition

This compound also acts as a competitive inhibitor of the human dopamine transporter.[1][4] While its potency for DAT is lower than for NET, this interaction is significant and contributes to the stimulant effects of the compound.[1] By blocking dopamine reuptake, this compound increases dopaminergic signaling, which can affect mood, focus, and reward pathways.[1] Studies in human embryonic kidney (HEK-293A) cells expressing the human DAT have shown that this compound inhibits the uptake of dopamine in a competitive manner.[1]

Serotonin Transporter (SERT) Interaction

Current evidence suggests that this compound has a negligible effect on the serotonin transporter (SERT).[2] This selectivity for NET and DAT over SERT is a key feature of its pharmacological profile and distinguishes it from other stimulants that may have broader effects on multiple monoamine systems.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with monoamine transporters.

| Transporter | Parameter | Value | Cell Line | Reference |

| Norepinephrine Transporter (NET) | IC₅₀ | 0.41 µM | HEK293 | [1] |

| Dopamine Transporter (DAT) | IC₅₀ | 29.4 µM (± 14.8 S.D.) | HEK-293A | [1] |

| Dopamine Transporter (DAT) | Kᵢ | > 10,000 nM | - | [5] |

| Serotonin Transporter (SERT) | Effect | No effect | - | [2] |

Table 1: Inhibitory Potency of this compound on Monoamine Transporters

Receptor Interactions

Adrenergic Receptors

Despite its potentiation of noradrenergic signaling through NET inhibition, direct interaction of this compound with adrenergic receptors appears to be limited at physiologically relevant concentrations. In vitro studies using cell lines overexpressing human adrenergic receptors (α1A, α1B, α1D, α2A, α2B, β1, β2) showed no activation by this compound at concentrations up to 300 µM.[6] This indicates that the sympathomimetic effects of this compound are primarily indirect, resulting from increased norepinephrine levels, rather than direct receptor agonism.

Trace Amine-Associated Receptor 1 (TAAR1)

This compound has been investigated for its potential to activate the trace amine-associated receptor 1 (TAAR1), a receptor known to be a target for other phenethylamines. However, studies have shown that this compound is a very weak partial agonist of TAAR1, with activation observed only at a high concentration of 300 µM, which is unlikely to be physiologically relevant.[6][7]

| Receptor | Parameter | Value | Cell Line | Reference |

| Adrenergic Receptors (α₁, α₂, β₁, β₂) | Activation | No effect up to 300 µM | CHEM-1 | [6] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Activation (Eₘₐₓ) | 52% of phenethylamine response | - | [6][7] |

| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ | > 300 µM | - | [6][7] |

Table 2: Receptor Activation Profile of this compound

Signaling Pathways

The primary signaling pathway affected by this compound is the enhancement of noradrenergic and dopaminergic neurotransmission due to transporter inhibition.

References

- 1. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Genesis of a Nasal Decongestant: A Technical History of 1,3-Dimethylamylamine (DMAA) Synthesis

For Immediate Release

This technical guide delves into the synthesis history of 1,3-dimethylamylamine (DMAA), also known as methylhexanamine, with a specific focus on its development and use as a nasal decongestant. Originally introduced by Eli Lilly and Company in the 1940s, this compound marked an important development in the search for effective vasoconstrictors for topical application. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols from foundational scientific literature, and presents available data on its formulation and pharmacology as a nasal decongestant.

Introduction

1,3-Dimethylamylamine (this compound), chemically known as 4-methyl-2-hexanamine, is a synthetic aliphatic amine that was first patented by Eli Lilly and Company in 1944.[1] It was subsequently marketed as a nasal decongestant under the brand name Forthane from 1948 until its voluntary withdrawal from the market in 1983.[1] The development of this compound was part of a broader effort within the pharmaceutical industry in the early 20th century to discover and synthesize new vasoconstrictor agents to supplant drugs like ephedrine for the symptomatic relief of nasal congestion.[1]

The Original Synthesis: A Two-Step Approach

The seminal work detailing the synthesis of this compound was published in 1944 by Rohrmann and Shonle of the Lilly Research Laboratories. The synthesis is a two-step process starting from 4-methylhexan-2-one.

Overall Synthesis Pathway

The synthesis involves the oximation of a ketone followed by the reduction of the resulting oxime to the corresponding amine.

Experimental Protocols

The following experimental protocols are based on the procedures described by Rohrmann and Shonle in their 1944 publication in the Journal of the American Chemical Society.

Step 1: Synthesis of 4-Methylhexan-2-one Oxime

-

Reactants: 4-methylhexan-2-one and hydroxylamine hydrochloride.

-

Procedure: A mixture of 4-methylhexan-2-one, hydroxylamine hydrochloride, and a suitable base (e.g., sodium acetate) in an aqueous ethanol solution is refluxed. The oxime, being less soluble in water, precipitates upon cooling or dilution with water.

-

Purification: The crude oxime is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Step 2: Reduction of 4-Methylhexan-2-one Oxime to 1,3-Dimethylamylamine

-

Reactant: 4-Methylhexan-2-one oxime.

-

Reducing Agent: Catalytic hydrogenation is employed, typically using a nickel catalyst (e.g., Raney nickel).

-

Procedure: The oxime is dissolved in a suitable solvent (e.g., absolute ethanol) and subjected to hydrogenation in a high-pressure apparatus in the presence of the catalyst. The reaction is carried out at an elevated temperature and pressure until the theoretical amount of hydrogen is absorbed.

-

Purification: After the reaction is complete, the catalyst is removed by filtration. The resulting solution is then distilled to isolate the final product, 1,3-dimethylamylamine.

Quantitative Data from Synthesis

| Parameter | Value |

| Starting Material | 4-Methylhexan-2-one |

| Intermediate | 4-Methylhexan-2-one oxime |

| Final Product | 1,3-Dimethylamylamine (4-methyl-2-hexanamine) |

| Boiling Point of Final Product | 130-135 °C |

Note: Specific yields were not detailed in the initial foundational publications but were described as being satisfactory for the production of the amine.

Formulation as a Nasal Decongestant: Forthane

Eli Lilly and Company marketed this compound as a nasal decongestant under the trade name Forthane. It was formulated for administration via inhalation.

Product Formulation and Dosage

Pharmacological Action and Clinical Efficacy

This compound exerts its nasal decongestant effect through its sympathomimetic action, causing vasoconstriction of the blood vessels in the nasal mucosa. This reduction in blood flow leads to a decrease in the swelling of the nasal tissues and an improvement in airflow.

Unfortunately, detailed quantitative data from the original clinical trials conducted in the 1940s and 1950s that established the efficacy and safety of Forthane as a nasal decongestant are not widely available in the modern medical literature. The standards for clinical trial reporting at that time were significantly different from today's requirements. However, its marketing approval and use for over three decades suggest that it was considered effective for its intended purpose.

Logical Workflow for Synthesis and Development

The development of this compound as a nasal decongestant followed a logical progression from chemical synthesis to pharmaceutical formulation and marketing.

Conclusion

The synthesis of 1,3-dimethylamylamine as originally described by Rohrmann and Shonle represents a classic example of mid-20th-century pharmaceutical chemistry. The two-step conversion of a readily available ketone to a pharmacologically active amine provided a straightforward route to a novel nasal decongestant. While detailed clinical data from its initial development are scarce, its long history of use as Forthane indicates its perceived utility in treating nasal congestion. This historical perspective provides valuable context for understanding the evolution of sympathomimetic amines in medicine.

References

The Pharmacokinetics and Oral Bioavailability of 1,3-Dimethylamylamine (DMAA) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylamylamine (DMAA), a sympathomimetic amine, has been a subject of significant interest and controversy, particularly in the context of dietary supplements. Understanding its pharmacokinetic profile and oral bioavailability is crucial for assessing its physiological effects and safety. This technical guide provides a comprehensive overview of the available scientific literature on the pharmacokinetics of this compound in humans. It consolidates quantitative data, details experimental methodologies, and presents visual representations of key processes to serve as a resource for the scientific community.

Introduction

1,3-Dimethylamylamine (this compound), also known as methylhexanamine, is a stimulant that has been used in dietary and pre-workout supplements. Its pharmacological effects are attributed to its structural similarity to amphetamine, leading to its classification as a banned substance by the World Anti-Doping Agency (WADA)[1]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in humans is essential for researchers, clinicians, and regulatory bodies. This guide synthesizes the current knowledge on the pharmacokinetics and oral bioavailability of this compound following oral administration.

Pharmacokinetic Profile of this compound in Humans

Oral administration of this compound leads to its absorption into the systemic circulation, followed by distribution throughout the body and eventual elimination. The primary pharmacokinetic parameters are summarized in the tables below, based on available human studies.

Plasma Pharmacokinetics

A key study conducted by Schilling et al. (2013) characterized the plasma pharmacokinetics of a single 25 mg oral dose of this compound in healthy male subjects. The findings from this study are pivotal in understanding the behavior of this compound in the human body.

Table 1: Plasma Pharmacokinetic Parameters of this compound following a 25 mg Oral Dose [2][3][4]

| Parameter | Mean Value (± SD) | Description |

| Cmax | ~70 ng/mL | The peak plasma concentration of this compound observed. |

| Tmax | 3-5 hours | The time required to reach the peak plasma concentration. |

| t½ (Half-life) | 8.45 ± 1.9 hours | The time required for the plasma concentration of this compound to decrease by half. |

| CL/F (Oral Clearance) | 20.02 ± 5 L/hr | The volume of plasma cleared of this compound per unit of time after oral administration. |

| Vd/F (Oral Volume of Distribution) | 236 ± 38 L | The apparent volume into which this compound distributes in the body after oral administration. |

| Lag Time | ~8 minutes (0.14 ± 0.13 hr) | The delay between administration of the drug and its appearance in the systemic circulation. |

Data from a study involving seven healthy men who received a single 25 mg oral dose of this compound.[2][3][4]

Urinary Excretion

Studies on the urinary excretion of this compound provide insights into its elimination from the body. A significant portion of an orally administered dose of this compound is excreted unchanged in the urine, suggesting limited metabolism.[5]

Table 2: Urinary Excretion of this compound following a 40 mg Oral Dose

| Parameter | Observation | Reference |

| Detection Window | 80 to 105 hours post-ingestion | Perrenoud et al. |

| Peak Urine Concentration | 18 µg/mL | Perrenoud et al. |

| Time to Peak Urine Concentration | 4 hours post-ingestion | Perrenoud et al. |

Data from a study involving two human subjects who consumed a dietary supplement containing 40 mg of this compound.[5]

Oral Bioavailability

While a definitive percentage for the oral bioavailability of this compound in humans has not been explicitly reported in the reviewed literature, the pharmacokinetic parameters, particularly the oral clearance (CL/F) and oral volume of distribution (Vd/F), are presented as apparent values that incorporate the unknown fraction of the drug that reaches systemic circulation (F). The detection of a significant amount of unchanged this compound in the urine following oral administration suggests that it is absorbed from the gastrointestinal tract.[5]

Metabolism

Current evidence suggests that this compound undergoes limited metabolism in humans, with a substantial portion of the parent compound being excreted unchanged in the urine.[5] This indicates that the drug is relatively stable in the body and is not extensively broken down by metabolic enzymes.

Experimental Protocols

The quantification of this compound in biological matrices is critical for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique employed for its sensitive and specific detection.

Representative Bioanalytical Method for this compound in Human Plasma

This section outlines a representative, detailed protocol for the analysis of this compound in human plasma, synthesized from best practices described in the literature for similar analytes.

5.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer the sample to an autosampler vial for HPLC-MS/MS analysis.

5.1.2. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 116.2 → Product ion (Q3) m/z [Specific fragment to be determined, e.g., 41.1 or 57.1]

-

Internal Standard: Specific transitions for the chosen internal standard.

-

-

Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Representative Bioanalytical Method for this compound in Human Urine

5.2.1. Sample Preparation: Dilute-and-Shoot

Due to the relatively high concentrations of this compound excreted in urine, a simple dilution method is often sufficient.

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.

-

Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing an appropriate internal standard.

-

Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

5.2.2. HPLC-MS/MS Conditions

The HPLC-MS/MS conditions for urine analysis are generally similar to those used for plasma analysis, with potential minor modifications to the gradient profile to optimize separation from the different matrix components.

Visualizations

Pharmacokinetic Pathway of this compound

The following diagram illustrates the principal stages of this compound pharmacokinetics following oral ingestion.

Caption: Pharmacokinetic pathway of orally administered this compound in humans.

Experimental Workflow for this compound Analysis

This diagram outlines a typical workflow for the quantitative analysis of this compound in biological samples.

Caption: Experimental workflow for this compound analysis in biological samples.

Conclusion

The available data indicate that orally administered this compound is absorbed into the systemic circulation, reaching peak plasma concentrations within 3 to 5 hours. It exhibits a terminal half-life of approximately 8.5 hours. A significant portion of the drug is excreted unchanged in the urine, suggesting that it undergoes limited metabolism in humans. The provided pharmacokinetic parameters and experimental methodologies offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the complete metabolic profile and to investigate the pharmacokinetics of this compound at different dose levels and in diverse populations.

References

- 1. thejas.com.pk [thejas.com.pk]

- 2. amitpatel745.wordpress.com [amitpatel745.wordpress.com]

- 3. Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Determination of 17-dimethylaminoethylamino-17-demethoxygeldanamycin in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 1,3-Dimethylamylamine (DMAA) with Dopamine and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylamylamine (DMAA), a synthetic stimulant, has been a substance of interest due to its use in dietary supplements and its structural similarity to amphetamine. This document provides a comprehensive technical overview of the current scientific understanding of this compound's interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Recent research has elucidated that this compound acts as a competitive inhibitor at both transporters, with a notable preference for NET. This guide summarizes the quantitative pharmacological data, details the experimental methodologies employed in these findings, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

1,3-Dimethylamylamine (this compound), also known as methylhexanamine, is a sympathomimetic amine that was initially introduced as a nasal decongestant.[1] It later gained popularity as an ingredient in dietary and pre-workout supplements, purported to enhance athletic performance and promote weight loss.[2][3] Structurally, this compound shares similarities with amphetamines, raising questions about its mechanism of action and potential for abuse.[4][5] While some earlier reports suggested this compound had no effect on the dopamine transporter (DAT), more recent and detailed pharmacological studies have demonstrated a clear interaction.[4][6] This guide focuses on the molecular interactions of this compound with DAT and the norepinephrine transporter (NET), key regulators of monoaminergic neurotransmission in the central nervous system.

Interaction with the Dopamine Transporter (DAT)

Recent studies have provided compelling evidence that this compound interacts directly with the human dopamine transporter (hDAT).[4][5]

Mechanism of Action at DAT

This compound acts as a competitive inhibitor of dopamine uptake at the DAT.[4][5][7] This means that this compound directly competes with dopamine for binding to the transporter's active site. Molecular docking and simulation studies suggest that this compound binds to the S1 substrate binding site of the DAT.[4][5][7] This binding event induces a conformational change in the transporter, shifting it from an outward-facing open state to an outward-facing closed state, a mechanism that is similar to the action of known DAT substrates like amphetamine.[4][7]

Furthermore, this compound has been shown to exhibit substrate-like activity by stimulating DAT endocytosis (the process of the transporter being internalized into the cell).[4][5] This effect was found to be sensitive to protein kinase A (PKA), mirroring the regulatory pathways engaged by amphetamine.[4]

Quantitative Data: DAT Inhibition

The inhibitory potency of this compound at the human dopamine transporter has been quantified in vitro.

| Compound | Transporter | Assay Type | Parameter | Value (µM) | Reference |

| This compound | hDAT | Dopamine Uptake Inhibition | IC₅₀ | ~24.6 | [4] |

| d-Amphetamine | hDAT | Dopamine Uptake Inhibition | IC₅₀ | ~0.41 | [4] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the transporter's activity.

As the data indicates, this compound is significantly less potent than d-amphetamine in inhibiting dopamine uptake, with a roughly 60-fold lower potency.[4]

Interaction with the Norepinephrine Transporter (NET)

This compound also demonstrates significant activity at the norepinephrine transporter (NET).

Mechanism of Action at NET

Similar to its action at the DAT, this compound is an inhibitor of the norepinephrine transporter.[4] This inhibition of norepinephrine reuptake leads to increased levels of norepinephrine in the synaptic cleft, which is consistent with the sympathomimetic effects observed with this compound, such as increased heart rate and blood pressure.[6]

Quantitative Data: NET Inhibition

The inhibitory potency of this compound at the norepinephrine transporter has also been determined.

| Compound | Transporter | Assay Type | Parameter | Value (µM) | Reference |

| This compound | NET | Norepinephrine Uptake Inhibition | IC₅₀ | 0.41 | [4] |

This indicates that this compound has a significantly higher affinity for the norepinephrine transporter compared to the dopamine transporter.[4]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Dopamine and Norepinephrine Uptake Inhibition Assays

These assays are fundamental for determining the inhibitory potency (IC₅₀) of a compound on monoamine transporters.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET) are commonly used.[4]

-

Radioligand: A radiolabeled substrate, such as [³H]dopamine or [³H]norepinephrine, is used to measure the rate of uptake into the cells.

-

Assay Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are washed and pre-incubated with a buffer solution.

-

Varying concentrations of the test compound (this compound) are added to the wells.

-

The radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period at a controlled temperature (e.g., room temperature or 37°C).

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

-

The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The data is normalized to the control (uptake in the absence of the inhibitor), and the IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes.

Caption: Competitive inhibition of dopamine reuptake by this compound at the DAT.

Caption: Workflow for a radioligand uptake inhibition assay.

Conclusion

The available scientific evidence clearly indicates that 1,3-dimethylamylamine interacts with both the dopamine and norepinephrine transporters. It functions as a competitive inhibitor at both sites, with a significantly greater potency at the norepinephrine transporter. The substrate-like effects of this compound at the dopamine transporter, such as inducing endocytosis, suggest a complex interaction that goes beyond simple blockade. These findings provide a neurochemical basis for the stimulant effects of this compound and are critical for understanding its pharmacological profile, potential for abuse, and associated health risks. Further research is warranted to fully elucidate the downstream signaling consequences of these interactions and their implications for human health.

References

- 1. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 2. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. What Is this compound Pre-Workout? An RD Explains | Garage Gym Reviews [garagegymreviews.com]

- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Geranium Dilemma: A Technical Guide to the Natural Occurrence vs. Synthetic Origin of DMAA

For Researchers, Scientists, and Drug Development Professionals

The debate over the origin of 1,3-dimethylamylamine (DMAA) in dietary supplements has been a contentious issue, hinging on whether this stimulant is a natural constituent of the geranium plant (Pelonium graveolens) or a synthetically produced compound added to products. This technical guide provides an in-depth analysis of the scientific evidence, presenting quantitative data, detailed experimental protocols, and logical frameworks to elucidate the core of this controversy.

Executive Summary

Quantitative Analysis: A Tale of Two Origins

The concentration of this compound reported in various matrices is a critical factor in determining its likely origin. The following tables summarize the quantitative findings from key studies.

Table 1: Quantitative Analysis of this compound in Geranium Plants and Oils

| Study | Sample Type | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | This compound Concentration Detected |

| Zhang et al. (2012) | 8 commercial geranium oils | HPLC-MS | 10 ppb (LOD) | Not Detected |

| Li et al. (2012) | Geranium plants (from China) | LC-MS/MS | 1-2 pg (instrumental LOD), 1-2 ng/g (sample LOQ) | 13 to 365 ng/g (1,3-DMAA), 3 to 35.3 ng/g (1,4-DMAA) |

| Li et al. (2012) | Geranium oils (from China) | LC-MS/MS | 1-2 pg (instrumental LOD), 1-2 ng/g (sample LOQ) | 167 to 13,271 ng/g (1,3-DMAA) |

| ElSohly et al. (2012) | Authenticated Pelargonium graveolens plant material and essential oil | GC-MS and LC-MS/MS | 10 ng/g (LOD) | Not Detected |

| Austin et al. (2014) | 1 Pelargonium cultivar, 1 Geranium cultivar, 3 essential oils | UPLC-MS/MS | 1-2 ng/g (detection limit) | Not Detected |

Table 2: Quantitative Analysis of this compound in Dietary Supplements

| Study | Analytical Method | This compound Concentration Detected (% weight) |

| Austin et al. (2014) | UPLC-MS/MS | 0.11% to 673% |

| NSF & USARIEM (2013) | Not specified | 0.11% to 67.3% |

The stark contrast in detected concentrations between some studies on Chinese geranium materials and the levels found in dietary supplements raises significant questions about the commercial viability of extracting this compound from natural sources.

Experimental Protocols: The Methodological Divide

The conflicting results in the literature can often be attributed to variations in analytical methodologies. Below are detailed protocols from pivotal studies.

Protocol for this compound Detection by LC-MS/MS (Li et al., 2012)

This method reported the presence of this compound in geranium plants and oils.

-

Sample Preparation (Plant Material):

-

Homogenize 10g of geranium plant material.

-

Extract with 0.5 M HCl.

-

Purify the extract via liquid-liquid partition with hexane.

-

-

Chromatography:

-

System: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

-

Column: C18 reverse-phase.

-

Mobile Phase: Acetonitrile:water (15:85) containing 0.1% formic acid.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Validation Parameters:

Protocol for this compound Detection by HPLC-MS (Zhang et al., 2012)

This study did not detect this compound in commercial geranium oils.

-

Sample Preparation (Geranium Oil):

-

Dilute geranium oil sample in methanol.

-

For some samples, perform dansylation to increase sensitivity.

-

-

Chromatography:

-

System: High-Performance Liquid Chromatograph coupled with a mass spectrometer (HPLC-MS).

-

Mobile Phase: 90% acetonitrile with 0.1% formic acid and 10% methanol with 0.1% formic acid.[4]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI).

-

Detection: Selected Ion Monitoring (m/z 116.2).[4]

-

-

Limit of Detection: 10 ppb.[4]

Visualizing the Evidence: Workflows and Logical Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflows and the logical framework for evaluating the origin of this compound.

Discussion and Conclusion

The controversy surrounding the origin of this compound in geranium plants is a classic case of conflicting scientific findings. While the study by Li et al. presented evidence for the presence of this compound in geraniums sourced from China[3][5], a larger body of research has failed to replicate these findings in authenticated plant materials and commercial oils from various geographical locations.[6][7][8]

Furthermore, the analysis of stereoisomers provides compelling evidence for the synthetic origin of this compound in supplements. Natural products typically exhibit specific stereoisomeric ratios, whereas synthetic production often results in a racemic mixture. Studies have shown that the isomeric ratio of this compound in supplements is indistinguishable from that of synthetic this compound standards.[6]

References

- 1. This compound in Products Marketed as Dietary Supplements | FDA [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulant marketed as 'natural' in sports supplement actually of synthetic origin | EurekAlert! [eurekalert.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Analysis of 1,3 dimethylamylamine concentrations in Geraniaceae, geranium oil and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nsf.org [nsf.org]

The Enantioselective Landscape of 1,3-Dimethylamylamine: A Technical Guide to its Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: 1,3-Dimethylamylamine (DMAA), a sympathomimetic amine, has a storied history, from its origins as a nasal decongestant to its controversial inclusion in dietary and pre-workout supplements. Its chemical structure, possessing two chiral centers, gives rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). It is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit markedly different biological activities, including their pharmacokinetics, pharmacodynamics, and toxicity. A thorough understanding of the specific biological activities of each this compound stereoisomer is therefore crucial for a complete assessment of its pharmacological and toxicological profile.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound, with a specific focus on its stereoisomers. However, after an extensive review of the published scientific literature, it is important to note that there is a significant gap in the available data. To date, no direct comparative studies providing quantitative biological activity data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for each of the four individual this compound stereoisomers at key molecular targets have been publicly released. This guide, therefore, synthesizes the available information on racemic this compound, highlights findings from molecular modeling of a specific isomer, and provides detailed experimental protocols that can be utilized in future research to elucidate the distinct pharmacological profiles of each stereoisomer.

Quantitative Biological Activity of Racemic this compound

The primary mechanism of action of this compound is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine, resulting in the stimulant and sympathomimetic effects of the compound.

There are conflicting reports in the literature regarding the potency of racemic this compound at the dopamine transporter. A study by Rickli et al. (2019) reported that while 1,3-dimethylamylamine potently blocked the norepinephrine transporter, it did not significantly inhibit the dopamine transporter.[1] Conversely, a more recent study by Block et al. (2023) demonstrated that racemic this compound does act as a competitive inhibitor of the human dopamine transporter.[2] Neither study reported activity at the serotonin transporter (SERT).

Table 1: In Vitro Activity of Racemic 1,3-Dimethylamylamine (this compound) at Monoamine Transporters

| Compound | Target | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| Racemic 1,3-DMAA | Human Norepinephrine Transporter (hNET) | Uptake Inhibition | HEK293 | Not explicitly quantified, but noted as an inhibitor. | Rickli et al., 2019[1] |

| Racemic 1,3-DMAA | Human Dopamine Transporter (hDAT) | Uptake Inhibition | HEK293 | No inhibition observed. | Rickli et al., 2019[1] |

| Racemic 1,3-DMAA | Human Dopamine Transporter (hDAT) | [³H]-Dopamine Uptake Inhibition | HEK-293A | 29.4 (± 14.8) | Block et al., 2023[2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Molecular Modeling of the (1S,2S)-DMAA Stereoisomer

While experimental data on the individual stereoisomers is lacking, a molecular modeling study by Block et al. (2023) investigated the interaction of the (1S,3S)-enantiomer of this compound with the human dopamine transporter.[2] Assuming standard IUPAC nomenclature for 4-methylhexan-2-amine, this corresponds to the (1S,2S)-DMAA isomer. The study predicted that this isomer binds to the S1 substrate binding site of hDAT, a site also occupied by dopamine and amphetamine.[2] This modeling suggests a plausible mechanism for the inhibitory activity of at least this specific stereoisomer at the dopamine transporter.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the biological activity of this compound stereoisomers.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted from Block et al. (2023) and is suitable for determining the inhibitory potency of compounds at the human dopamine transporter.[2]

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound stereoisomers on the uptake of [³H]-dopamine in HEK-293A cells stably expressing the human dopamine transporter (hDAT).

Materials:

-

HEK-293A cells stably expressing hDAT

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin

-

Poly-D-lysine coated 24-well plates

-

[³H]-Dopamine (specific activity ~60 Ci/mmol)

-

Racemic this compound and individual this compound stereoisomers

-

d-Amphetamine (as a positive control)

-

Cocaine (for determining non-specific uptake)

-

Phosphate-Buffered Saline (PBS) supplemented with 0.1 mM CaCl₂ and 1 mM MgCl₂

-

Lysis buffer: 1% SDS in 0.1 N NaOH

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture HEK-293A-hDAT cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells onto poly-D-lysine coated 24-well plates and grow to ~80-90% confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.

-

Drug Incubation: Pre-incubate the cells for 10 minutes at room temperature with varying concentrations of the test compounds (this compound stereoisomers, racemic this compound, or d-amphetamine) or vehicle.

-

[³H]-Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine (e.g., 20 nM) to each well. For determining non-specific uptake, a separate set of wells should be incubated with a high concentration of a known DAT inhibitor, such as cocaine (e.g., 100 µM).

-

Incubation: Incubate the plates at room temperature for a short period (e.g., 10 minutes).

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake (counts in the presence of cocaine) from all other measurements to determine the specific uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis and Chiral Separation of this compound Stereoisomers

The synthesis of racemic 1,3-dimethylamylamine hydrochloride has been described in the patent literature.[3] For the investigation of the individual stereoisomers, a chiral separation step is necessary. Methods for the enantioselective separation of this compound have been developed using techniques such as gas chromatography and liquid chromatography following derivatization with a chiral reagent.[4][5][6]

Objective: To separate the four stereoisomers of this compound for subsequent biological testing.

General Procedure (based on derivatization followed by chromatography):

-

Synthesis of Racemic this compound: Synthesize racemic 1,3-dimethylamylamine, for example, through a pathway involving the alkylation of ethyl acetoacetate with 2-bromobutane, followed by hydrolysis, decarboxylation, amidation, and subsequent reduction and salt formation.[3]

-

Derivatization: React the racemic this compound with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.

-

Chromatographic Separation: Separate the resulting diastereomers using a non-chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The different physical properties of the diastereomers allow for their separation.

-

Hydrolysis (optional but recommended): Cleave the chiral auxiliary from the separated diastereomers to yield the individual, enantiomerically pure this compound stereoisomers. This step is crucial to ensure that the observed biological activity is due to the this compound isomer itself and not the derivatized compound.

-

Structural Confirmation: Confirm the absolute configuration of each separated stereoisomer using analytical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Signaling Pathway of this compound

The primary pharmacological action of this compound is the blockade of norepinephrine and dopamine transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft and enhanced downstream signaling.

Caption: this compound inhibits the reuptake of dopamine and norepinephrine, increasing their synaptic concentration.

Experimental Workflow for Determining Transporter Inhibition

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for a specific monoamine transporter.

Caption: Workflow for determining the Kᵢ of a this compound stereoisomer at a monoamine transporter.

Conclusion and Future Directions

The available scientific evidence indicates that racemic 1,3-dimethylamylamine is a monoamine transporter inhibitor with a more pronounced effect on the norepinephrine transporter and a contested, though likely present, effect on the dopamine transporter. However, a critical knowledge gap exists regarding the specific biological activities of its four stereoisomers. The provided molecular modeling data for the (1S,2S)-isomer at the dopamine transporter offers a tantalizing glimpse into the potential for stereoselectivity, but this must be confirmed and expanded upon through rigorous experimental investigation.

To fully understand the pharmacological and toxicological profile of this compound, future research should prioritize the following:

-

Synthesis and Chiral Separation: The synthesis and successful separation of all four this compound stereoisomers in high purity are paramount for conducting definitive biological studies.

-

In Vitro Pharmacological Profiling: A comprehensive in vitro assessment of each stereoisomer at the dopamine, norepinephrine, and serotonin transporters is necessary to determine their respective potencies (IC₅₀ or Kᵢ values).

-

Receptor Binding Screens: Broader receptor binding screens should be conducted to identify any potential off-target activities of the individual stereoisomers.

-

In Vivo Studies: Following in vitro characterization, in vivo studies in animal models are warranted to investigate the stereoselective differences in pharmacokinetics, sympathomimetic effects, and behavioral outcomes.

By addressing these research priorities, the scientific community can build a more complete and nuanced understanding of the biological activity of 1,3-dimethylamylamine and its constituent stereoisomers, providing a solid foundation for informed regulatory decisions and a clearer picture of its potential risks and benefits.

References

- 1. Pharmacological profiles of compounds in preworkout supplements ("boosters") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents [patents.google.com]

- 4. revsalus.com [revsalus.com]

- 5. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]

- 6. revsalus.com [revsalus.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexaneamine (1,3-dimethylamylamine, DMAA), a simple aliphatic amine, has a storied history, from its origins as a nasal decongestant to its more recent and controversial use in dietary and athletic performance supplements.[1][2] Its sympathomimetic properties, which mimic the effects of endogenous catecholamines, have prompted significant interest and scrutiny within the scientific community. This technical guide provides an in-depth exploration of the neuropharmacology of methylhexaneamine and structurally related aliphatic amines, including tuaminoheptane, octodrine, and propylhexedrine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Core Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for methylhexaneamine and its analogs involves the modulation of monoamine neurotransmitter systems, specifically those of dopamine and norepinephrine. These compounds primarily act as releasing agents and reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Methylhexaneamine (this compound)

Methylhexaneamine demonstrates a notable affinity for both DAT and NET. In vitro studies using human embryonic kidney (HEK-293A) cells expressing the human dopamine transporter have shown that this compound competitively inhibits dopamine uptake with a half-maximal inhibitory concentration (IC50) of 29.4 µM.[3] Further research has identified its potent inhibitory activity at the human norepinephrine transporter, with a reported inhibitory constant (Ki) of 0.649 µM (649 nM).[4] In contrast, this compound is reported to be essentially inactive at the serotonin transporter (SERT), with a Ki value exceeding 10,000 nM.[4] This pharmacological profile highlights this compound as a selective norepinephrine and dopamine reuptake inhibitor.

Related Aliphatic Amines

-

Propylhexedrine: Used as a nasal decongestant, propylhexedrine also functions as a norepinephrine and dopamine releasing agent at higher doses.[5][6] It is known to be an alpha-adrenergic agonist.[7][8]

-

Octodrine (DMHA): This compound is a central nervous system stimulant that is reported to increase the uptake of dopamine and noradrenaline.[9]

-

Tuaminoheptane: Another aliphatic amine with sympathomimetic properties, tuaminoheptane's primary use has been as a nasal decongestant.

Quantitative data on the binding affinities and release potencies for propylhexedrine, octodrine, and tuaminoheptane at monoamine transporters are less readily available in the public domain compared to methylhexaneamine.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of methylhexaneamine and related compounds with key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki in µM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Methylhexaneamine (this compound) | - | 0.649[4] | >10[4] |

Table 2: Monoamine Transporter Inhibition Potency (IC50 in µM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Methylhexaneamine (this compound) | 29.4[3] | 0.41[3] | - |

Note: A hyphen (-) indicates that data was not found in the searched resources.

Signaling Pathways and Mechanisms of Action

The sympathomimetic effects of methylhexaneamine and related aliphatic amines stem from their ability to increase the extracellular concentrations of norepinephrine and dopamine. This leads to the activation of adrenergic and dopaminergic signaling pathways.

Norepinephrine and Dopamine Release

These aliphatic amines are believed to function as substrates for DAT and NET, leading to a reversal of transporter function and subsequent release of neurotransmitters from the presynaptic terminal into the synaptic cleft. This mechanism is similar to that of other well-characterized stimulants like amphetamine.

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments used to characterize the neuropharmacology of these compounds.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the human dopamine or norepinephrine transporter are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]dopamine for DAT, [3H]nisoxetine for NET) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., methylhexaneamine) are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Release Assay Using Synaptosomes

This assay measures the ability of a compound to evoke the release of neurotransmitters from nerve terminals.

1. Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum for dopamine release) is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

-

Synaptosomes are washed and resuspended in a physiological buffer.

2. Neurotransmitter Loading:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) which is taken up and stored in synaptic vesicles.

3. Superfusion and Stimulation:

-

The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with buffer to establish a stable baseline of neurotransmitter release.

-

The synaptosomes are then exposed to the test compound (e.g., methylhexaneamine) at various concentrations.

4. Sample Collection and Analysis:

-

Fractions of the superfusate are collected at regular intervals.

-

The amount of radioactivity in each fraction is measured by scintillation counting to determine the amount of released neurotransmitter.

-

The total amount of neurotransmitter in the synaptosomes is determined at the end of the experiment.

5. Data Analysis:

-

The release of the neurotransmitter is expressed as a percentage of the total amount present in the synaptosomes.

-

The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined from the concentration-response curve.

Conclusion

Methylhexaneamine and related aliphatic amines represent a class of sympathomimetic compounds with significant effects on the central nervous system, primarily through their interactions with dopamine and norepinephrine transporters. Their ability to act as releasing agents and reuptake inhibitors for these key neurotransmitters underlies their stimulant properties. While quantitative data for methylhexaneamine is becoming more available, further research is needed to fully characterize the pharmacological profiles of other related aliphatic amines. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for understanding the therapeutic potential and safety concerns associated with these compounds.

References

- 1. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Propylhexedrine | C10H21N | CID 7558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Octodrine: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Impact of 1,3-Dimethylamylamine (DMAA) in Humans: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylamylamine (DMAA), also known as methylhexanamine, is a synthetic sympathomimetic amine that has been a component of dietary supplements, particularly those marketed for athletic performance enhancement and weight loss.[1] Its use has been controversial due to safety concerns, leading to its ban by various sporting organizations and regulatory bodies worldwide. This in-depth technical guide provides a comprehensive literature review of the physiological effects of this compound in humans, focusing on its cardiovascular, neurological, and metabolic impacts. The information is presented to aid researchers, scientists, and drug development professionals in understanding the compound's mechanism of action and its quantifiable effects on the human body.

Core Physiological Effects

This compound primarily exerts its effects through its interaction with the sympathetic nervous system. It acts as an indirect sympathomimetic amine, leading to the constriction of blood vessels and an increase in blood pressure.[2] The primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4][5] This results in heightened sympathetic tone, manifesting as various physiological changes.

Cardiovascular Effects

The most consistently reported physiological effect of this compound in humans is its impact on the cardiovascular system. Acute ingestion of this compound, particularly in combination with caffeine, leads to significant elevations in blood pressure.[6] Heart rate, however, appears to be less consistently affected, with some studies reporting minimal changes.[7][8]

Neurological Effects

By increasing the levels of norepinephrine and dopamine in the brain, this compound can exert stimulant-like effects on the central nervous system.[3][4] Users have anecdotally reported increased focus, alertness, and energy. However, these subjective effects are not well-quantified in controlled clinical trials. The potential for adverse neurological events, including cerebral hemorrhage, has been a major safety concern, particularly at high doses or when combined with other stimulants.[9]

Metabolic Effects

Some studies have investigated the metabolic effects of this compound, particularly in the context of weight loss supplements. One study noted that a supplement containing this compound and caffeine led to an increase in metabolic rate and markers of lipolysis (fat breakdown).[10] However, the contribution of this compound alone to these effects is difficult to isolate from the confounding influence of caffeine.

Quantitative Data Summary

The following tables summarize the key quantitative data from human clinical trials investigating the physiological effects of this compound.

Table 1: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Study |

| Terminal Half-Life (t½) | 8.45 ± 1.9 hours | Schilling et al. (2013)[8] |

| Peak Plasma Concentration (Cmax) | ~70 ng/mL (after 25 mg oral dose) | Schilling et al. (2013)[8] |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Schilling et al. (2013)[8] |

| Oral Clearance | 20.02 ± 5 L/hr | Schilling et al. (2013)[8] |

| Oral Volume of Distribution | 236 ± 38 L | Schilling et al. (2013)[8] |

Table 2: Cardiovascular Effects of this compound in Humans (Acute Ingestion)

| Study | Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) |

| Bloomer et al. (2011) [11] | 50 mg this compound | Increase | Increase | No significant change |

| 75 mg this compound | Larger Increase | Larger Increase | No significant change | |

| 250 mg Caffeine + 50 mg this compound | Significant Increase | Significant Increase | No significant change | |

| 250 mg Caffeine + 75 mg this compound | Largest Increase (~20% from baseline) | Largest Increase (~17% from baseline) | No significant change | |

| Farney et al. (2012) [6] | Supplement (Jack3d™) | Increase (not statistically significant) | Increase (not statistically significant) | No significant change |

| Supplement (OxyELITE Pro™) | Significant Increase | Increase (not statistically significant) | No significant change | |

| Schilling et al. (2013) [8] | 25 mg this compound | No significant change | No significant change | No significant change |

| McCarthy et al. (2012) [10] | Supplement (OxyELITE Pro™) | Not reported for acute ingestion | Not reported for acute ingestion | Increase |

Key Experimental Protocols

Schilling et al. (2013): Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men

-

Study Design: A single-dose, open-label pharmacokinetic and physiological study.

-

Participants: Eight healthy men.

-

Intervention: A single 25 mg oral dose of this compound was administered after an overnight fast.

-

Measurements: Blood samples were collected at baseline and at multiple time points over 24 hours to determine plasma this compound concentrations using high-performance liquid chromatography–mass spectrometry. Resting heart rate, blood pressure, and body temperature were also measured at these time points.[12]

Bloomer et al. (2011): Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Healthy men and women.

-

Intervention: Participants ingested one of five conditions on separate occasions: placebo, 250 mg caffeine, 50 mg this compound, 250 mg caffeine + 50 mg this compound, or 250 mg caffeine + 75 mg this compound.

-

Measurements: Heart rate, systolic blood pressure, and diastolic blood pressure were measured at baseline and at 30, 60, 90, and 120 minutes post-ingestion.[11]

Farney et al. (2012): Hemodynamic and hematologic profile of healthy adults ingesting dietary supplements containing 1,3-dimethylamylamine and caffeine

-

Study Design: An open-label study investigating two different dietary supplements.

-

Participants: Healthy men and women.

-

Intervention: Participants ingested either Jack3d™ or OxyELITE Pro™ (both containing this compound and caffeine) once daily for two weeks.

-

Measurements: Resting heart rate, blood pressure, and a full hematologic and metabolic panel were assessed before and after the 14-day intervention. On day 1 and day 14, hemodynamic variables were also measured at 30, 60, 90, and 120 minutes post-ingestion.[6][13]

McCarthy et al. (2012): Biochemical and anthropometric effects of a weight loss dietary supplement in healthy men and women

-

Study Design: A randomized, placebo-controlled study.

-

Participants: Healthy, exercise-trained men and women.

-

Intervention: Participants ingested either a placebo or the dietary supplement OxyELITE Pro™ daily for eight weeks.

-

Measurements: Body weight, body composition, resting heart rate, blood pressure, and bloodborne markers of safety were assessed at baseline and after eight weeks. Appetite was also assessed.[10]

Signaling Pathways and Experimental Workflows

Proposed Sympathomimetic Signaling Pathway of this compound

The primary mechanism of this compound's sympathomimetic action is the inhibition of norepinephrine and dopamine reuptake by their respective transporters (NET and DAT).[3] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic adrenergic and dopaminergic receptors.

Caption: Proposed mechanism of this compound's sympathomimetic action.

General Experimental Workflow for Human this compound Studies

The following diagram illustrates a typical workflow for clinical trials investigating the acute physiological effects of this compound in humans.

Caption: Generalized experimental workflow for acute this compound studies.

Conclusion